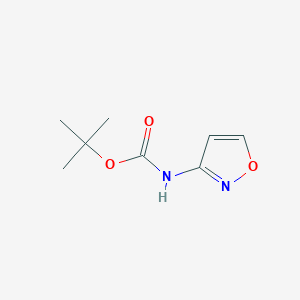

tert-Butyl isoxazol-3-ylcarbamate

説明

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(1,2-oxazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)9-6-4-5-12-10-6/h4-5H,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHBABFDCMKSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621305 | |

| Record name | tert-Butyl 1,2-oxazol-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264600-97-7 | |

| Record name | tert-Butyl 1,2-oxazol-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: tert-Butyl isoxazol-3-ylcarbamate (CAS 264600-97-7)

[1]

Executive Summary

tert-Butyl isoxazol-3-ylcarbamate (CAS 264600-97-7 ), often abbreviated as N-Boc-3-aminoisoxazole , is a critical heterocyclic building block in medicinal chemistry. It serves as a stable, protected form of 3-aminoisoxazole , a pharmacophore widely utilized in the development of kinase inhibitors (e.g., FLT3 inhibitors like Quizartinib) and peptidomimetics.

The 3-aminoisoxazole moiety is inherently unstable and prone to ring-opening or polymerization under oxidative conditions. The tert-butoxycarbonyl (Boc) protection stabilizes the amine, allowing researchers to perform lithiation, alkylation, or coupling reactions on the isoxazole ring without compromising the nitrogen functionality. This guide details its physicochemical properties, validated synthesis protocols, deprotection mechanisms, and applications in drug discovery.[1]

Chemical Identity & Physicochemical Properties[3]

| Property | Specification |

| IUPAC Name | tert-Butyl |

| Common Names | 3-(Boc-amino)isoxazole; TBIC; Carbamic acid, |

| CAS Number | 264600-97-7 |

| Molecular Formula | C |

| Molecular Weight | 184.19 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1=NOC=C1 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 102 – 106 °C |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in water |

| pKa (Conjugate Acid) | ~2.3 (Isoxazole nitrogen), ~9.5 (Carbamate NH) |

Synthetic Pathways & Protocols

The synthesis of tert-butyl isoxazol-3-ylcarbamate involves a two-stage workflow: the construction of the unstable 3-aminoisoxazole core followed by immediate nitrogen protection.

Core Synthesis: 3-Aminoisoxazole Formation

The precursor, 3-aminoisoxazole, is synthesized via the cyclization of propiolonitrile with hydroxylamine. This reaction requires precise pH control to avoid the formation of the thermodynamic 5-amino isomer.

Reagents: Propiolonitrile, Hydroxylamine hydrochloride (NH

-

Preparation: Dissolve NH

OH·HCl (1.1 eq) in water and neutralize with NaOH to pH 6.5–7.0. -

Cyclization: Add propiolonitrile (1.0 eq) dropwise at 0–5 °C.

-

Reaction: Stir at room temperature for 12 hours.

-

Extraction: Extract continuously with diethyl ether (product is water-soluble and volatile).

-

Note: Proceed immediately to protection; the free amine degrades upon prolonged storage.

Protection Protocol: Boc-Functionalization

The conversion to CAS 264600-97-7 is achieved using Di-tert-butyl dicarbonate (Boc

Protocol:

-

Setup: In a round-bottom flask, dissolve crude 3-aminoisoxazole (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

-

Catalysis: Add Triethylamine (TEA, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq).

-

Addition: Add a solution of Boc

O (1.1 eq) in DCM dropwise at 0 °C. -

Completion: Allow to warm to room temperature and stir for 16 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1M citric acid (to remove DMAP/TEA), saturated NaHCO

, and brine. Dry over MgSO -

Purification: Recrystallize from Hexane/EtOAc to yield the white solid.

Synthetic Workflow Diagram

Caption: Step-wise synthesis from propiolonitrile cyclization to N-Boc protection.

Reactivity & Deprotection Strategies

The utility of CAS 264600-97-7 lies in its ability to withstand basic conditions (e.g., lithiation at the C-5 position) while being readily cleaved under acidic conditions to restore the reactive amine for urea or amide formation.

C-5 Lithiation

The Boc group directs lithiation to the C-5 position using

Deprotection Mechanism

Removal of the Boc group is driven by acid-catalyzed fragmentation, yielding the free amine, CO

Standard Deprotection Protocol:

-

Dissolve substrate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5 eq).

-

Stir at room temperature for 2–4 hours.

-

Concentrate in vacuo.[2] The product is isolated as the 3-aminoisoxazole hydrochloride salt , which is significantly more stable than the free base.

Deprotection Pathway Diagram

Caption: Acid-mediated cleavage mechanism yielding the stable hydrochloride salt.

Medicinal Chemistry Applications

Kinase Inhibitors (FLT3)

The 3-aminoisoxazole scaffold is a bioisostere of the urea/amide moiety found in many kinase inhibitors.

-

Case Study: Quizartinib (AC220) analogs.

-

Mechanism: The isoxazole ring acts as a hydrogen bond acceptor/donor pair in the ATP-binding pocket of FMS-like tyrosine kinase 3 (FLT3).

-

Workflow: CAS 264600-97-7 is deprotected and reacted with isocyanates to form urea-linked inhibitors with high selectivity for FLT3-ITD mutations in Acute Myeloid Leukemia (AML).

Peptidomimetics

Isoxazoles serve as rigid mimetics of peptide bonds. The 3-amino-4-carboxylic acid derivatives (derived from C-4 functionalization of the Boc-protected core) are used to constrain peptide backbones, improving metabolic stability against proteases.

Safety & Handling

-

Hazard Classification: GHS07 (Exclamation Mark).

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Stability: Stable in solid form. Solutions in protic solvents should be used immediately or kept at low temperature to prevent carbamate hydrolysis.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21992950, tert-Butyl isoxazol-3-ylcarbamate. Retrieved from [Link]

-

Chao, Q., et al. (2009).[3] Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.[3] Journal of Medicinal Chemistry, 52(23), 7808-7816.[3] Retrieved from [Link]

- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole scaffold utility).

-

Accela ChemBio. (2024).[4] Product Safety Data Sheet: 3-(Boc-amino)isoxazole. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 264600-97-7,3-(Boc-amino)isoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

"tert-Butyl isoxazol-3-ylcarbamate" physical properties

This guide details the physicochemical profile, synthesis, and application logic of tert-Butyl isoxazol-3-ylcarbamate (CAS: 264600-97-7), a critical heterocyclic building block in medicinal chemistry, particularly in the development of FLT3 kinase inhibitors like Quizartinib (AC220).

Physicochemical Properties, Synthesis, and Application Logic

HPhysicochemical Profile

The isoxazole ring is a unique bioisostere for amide and pyridine moieties, offering distinct hydrogen-bonding vectors and metabolic stability profiles. The tert-butyl carbamate (Boc) protection modulates the nucleophilicity of the exocyclic amine, allowing for controlled functionalization (e.g., S

Core Properties Table[1]

| Property | Value / Description | Technical Note |

| Molecular Weight | 184.19 g/mol | Monoisotopic Mass: 184.08 |

| Physical State | Solid (Crystalline powder) | Typically white to off-white.[1] |

| Melting Point | 124 – 128 °C (Typical) | Varies by purity/polymorph. Note: Literature values for derivatives often cited; experimental verification recommended per batch. |

| Solubility | DMSO, DMF, THF, DCM | High solubility in polar aprotic solvents. Limited solubility in water. |

| pKa (Calculated) | ~8.5 (Carbamate NH) | The isoxazole ring withdraws electron density, increasing the acidity of the NH relative to alkyl carbamates (pKa ~12). |

| LogP | 1.3 – 1.6 | Lipophilic enough for organic extraction but polar enough for silica chromatography. |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic. Store under Nitrogen/Argon to prevent hydrolysis over extended periods. |

Spectroscopic Characterization

Reliable identification requires a multi-modal approach. The following data points serve as the standard for validating structural integrity.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, DMSO-d

- 10.20 ppm (s, 1H): Broad singlet corresponding to the carbamate NH . Its downfield shift is characteristic of the electron-deficient isoxazole attachment.

-

8.70 ppm (d,

-

6.85 ppm (d,

- 1.48 ppm (s, 9H): tert-Butyl group. A sharp, intense singlet integrating to 9 protons.

Mass Spectrometry (MS)

-

Method: ESI (Electrospray Ionization), Positive Mode.

-

Key Ions:

-

[M+H]

: 185.2 m/z (Parent). -

[M+Na]

: 207.2 m/z (Sodium adduct, often dominant). -

[M-tBu+H]

: 129.1 m/z (Loss of tert-butyl group, common fragmentation). -

[M-Boc+H]

: 85.1 m/z (3-aminoisoxazole core, observed at high collision energies).

-

Synthesis & Preparation Logic

The synthesis of tert-butyl isoxazol-3-ylcarbamate is a protection strategy for the otherwise unstable or highly reactive 3-aminoisoxazole. The reaction uses Di-tert-butyl dicarbonate (Boc

Reaction Mechanism & Protocol

The 3-aminoisoxazole amine is weakly nucleophilic due to resonance delocalization into the ring. Therefore, a catalyst like DMAP (4-Dimethylaminopyridine) is often required to activate the Boc

Reagents:

-

3-Aminoisoxazole (1.0 equiv)

-

Boc

O (1.1 – 1.2 equiv) -

Triethylamine (Et

N) or Pyridine (Base) -

DMAP (0.05 – 0.1 equiv, Catalyst)

-

Dichloromethane (DCM) or THF (Solvent)

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-aminoisoxazole in anhydrous DCM (0.2 M concentration) under N

atmosphere. -

Base Addition: Add Et

N (1.5 equiv) and DMAP (catalytic). Cool to 0 °C. -

Electrophile Addition: Add Boc

O (dissolved in minimal DCM) dropwise to control exotherm. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or KMnO

). -

Work-up: Quench with water. Wash organic layer with 1M HCl (to remove excess base/DMAP) followed by Brine. Dry over Na

SO -

Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography (typical eluent: 10-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Conversion of 3-aminoisoxazole to the Boc-protected carbamate via base-catalyzed acylation.

Applications in Drug Discovery

This molecule is not merely a protected intermediate; it is a "masked nucleophile" used in the synthesis of high-value kinase inhibitors.

Case Study: Quizartinib (AC220) Synthesis

In the synthesis of FLT3 inhibitors like Quizartinib, the carbamate nitrogen is deprotonated to form an anion that attacks a specific electrophile (e.g., a benzyl halide or an activated heterocycle).

Why use the Carbamate?

-

pKa Modulation: The Boc group lowers the pKa of the NH, making it easier to deprotonate with bases like LiHMDS or NaH compared to the free amine.

-

Selectivity: It prevents over-alkylation (formation of quaternary ammonium salts) which is a risk with free primary amines.

-

Solubility: It significantly enhances the solubility of the isoxazole fragment in organic solvents used for coupling (THF/DMF).

Application Logic Diagram

Caption: Strategic use of the carbamate as a nucleophilic handle for constructing complex kinase inhibitors.

Safety & Handling (GHS Classification)

While specific toxicological data for this intermediate is often extrapolated, treat as a standard bioactive heterocyclic carbamate.

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a fume hood.

-

Avoid contact with strong oxidizers and strong acids (which will cleave the Boc group prematurely).

-

References

-

Preparation of Isoxazolyl Carbamates

-

Medicinal Chemistry Application (FLT3 Inhibitors)

- Title: "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor."

- Source: Journal of Medicinal Chemistry, 2009.

-

URL:[Link]

-

Chemical Structure & Identifiers

- Title: "tert-Butyl N-(1,2-oxazol-3-yl)

- Source: National Center for Biotechnology Inform

-

URL:[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Substituted oxazolidinones for the treatment of mammalian infections - Eureka | Patsnap [eureka.patsnap.com]

- 3. WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

"tert-Butyl isoxazol-3-ylcarbamate" molecular weight

An In-Depth Technical Guide to tert-Butyl isoxazol-3-ylcarbamate: A Keystone Building Block in Modern Drug Discovery

Abstract

tert-Butyl isoxazol-3-ylcarbamate has emerged as a pivotal heterocyclic building block for researchers and scientists in the field of medicinal chemistry and drug development. Its unique structural architecture, combining a biologically active isoxazole core with a versatile Boc-protected amine, renders it an invaluable intermediate for synthesizing complex molecular entities. This guide provides a comprehensive technical overview of its physicochemical properties, strategic importance, synthesis, and application in the development of targeted therapeutics, particularly kinase inhibitors. By elucidating the causality behind its synthetic utility and biological relevance, this document serves as a resource for professionals engaged in the intricate process of pharmaceutical innovation.

Physicochemical & Structural Characteristics

tert-Butyl isoxazol-3-ylcarbamate, also known as 3-(Boc-amino)isoxazole, is a stable, solid organic compound at room temperature. The presence of the tert-butyloxycarbonyl (Boc) protecting group is central to its synthetic utility, allowing for the strategic unmasking of the amine functionality under specific acidic conditions.[1] This feature enables its controlled incorporation into larger, more complex molecular frameworks.

| Property | Value | Source |

| Molecular Weight | 184.19 g/mol | [2][3] |

| Molecular Formula | C₈H₁₂N₂O₃ | [2][3] |

| CAS Number | 264600-97-7 | [2][3] |

| IUPAC Name | tert-butyl N-(1,2-oxazol-3-yl)carbamate | [3] |

| SMILES | CC(C)(C)OC(=O)NC1=NOC=C1 | [2][3] |

| Physical State | Solid | |

| Storage | Sealed in dry, 2-8°C | [2] |

The Strategic Importance of the Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities upon molecules that contain it.[4] This five-membered heterocycle is a bioisostere for various functional groups, enabling favorable interactions with biological targets while often improving metabolic stability and pharmacokinetic profiles.

Derivatives of isoxazole have demonstrated a vast array of therapeutic properties, including:

-

Analgesic and Anti-inflammatory Effects[4]

-

Antimicrobial and Antiviral Activity[4]

-

Anticonvulsant and Antidepressant Functions[4]

The inclusion of the isoxazole moiety in a drug candidate is a deliberate design choice aimed at leveraging these proven pharmacological benefits. tert-Butyl isoxazol-3-ylcarbamate serves as a direct and efficient gateway to this chemical space, providing the core heterocyclic structure ready for further elaboration.

Synthesis and Chemical Reactivity

The synthesis of tert-Butyl isoxazol-3-ylcarbamate is a multi-step process that leverages fundamental principles of heterocyclic and protection group chemistry. A common conceptual pathway involves the initial construction of the 3-aminoisoxazole ring, followed by the selective protection of the exocyclic amine.

Proposed Synthetic Workflow

The following workflow illustrates a plausible and logical pathway for the laboratory-scale synthesis of the title compound. The causality behind this approach lies in forming the less stable heterocyclic ring first, then applying a robust protecting group to the reactive amine to facilitate subsequent reactions.

Caption: Proposed synthesis of tert-Butyl isoxazol-3-ylcarbamate.

Step-by-Step Protocol (Conceptual)

-

Ring Formation: React a suitable three-carbon precursor, such as propargyl aldehyde, with hydroxylamine. This condensation reaction forms the core isoxazole ring, yielding 3-aminoisoxazole. The choice of starting materials is critical for establishing the correct substitution pattern on the heterocyclic core.

-

Boc Protection: Dissolve the resulting 3-aminoisoxazole in an appropriate aprotic solvent like dichloromethane (DCM).

-

Add a base, such as triethylamine (Et₃N), to act as an acid scavenger.

-

Slowly add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) to the solution, typically at a reduced temperature (e.g., 0°C) to control the reaction's exothermicity.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is worked up using a standard aqueous extraction protocol, and the final product is purified, often via flash column chromatography, to yield pure tert-Butyl isoxazol-3-ylcarbamate.

This self-validating system relies on the well-established and highly reliable Boc protection reaction, which is a cornerstone of modern organic synthesis.[1]

Application in Drug Discovery: Synthesis of a FLT3 Kinase Inhibitor Scaffold

A significant application of tert-Butyl isoxazol-3-ylcarbamate and its derivatives is in the synthesis of potent kinase inhibitors for cancer therapy.[4][6] Specifically, the N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea scaffold has been identified as a uniquely potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[6][7]

Experimental Workflow: Urea Formation

The following protocol details the crucial urea formation step, where the isoxazole moiety is coupled with a substituted aniline to create the core structure of a kinase inhibitor. This reaction is fundamental to building the final drug molecule.

Caption: Synthetic workflow for a urea-based kinase inhibitor.

Step-by-Step Protocol

-

Boc Deprotection: The Boc group on tert-Butyl isoxazol-3-ylcarbamate (or a more substituted version, such as 3-amino-5-tert-butylisoxazole) is removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is typically rapid and proceeds at room temperature.

-

Acid Removal: Following deprotection, the resulting amine salt is neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) during workup to yield the free amine.

-

Urea Formation: The free 3-aminoisoxazole derivative is dissolved in an anhydrous aprotic solvent.

-

An equimolar amount of a substituted phenyl isocyanate (the other key building block of the target inhibitor) is added to the solution.

-

The reaction proceeds, often at room temperature, as the nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming the stable urea linkage.

-

The resulting product, an N,N'-disubstituted urea, represents the core of a potent FLT3 inhibitor.[6][7] Further purification is performed as needed.

This protocol is a trusted method in pharmaceutical synthesis due to the high efficiency and predictability of urea bond formation.

Safety and Handling

As a chemical intermediate, tert-Butyl isoxazol-3-ylcarbamate requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.[3]

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should occur in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

Conclusion

tert-Butyl isoxazol-3-ylcarbamate is far more than a simple chemical compound; it is an enabling tool for innovation in drug discovery. Its value is derived from the strategic combination of a pharmacologically significant isoxazole core and a synthetically versatile protected amine. This guide has detailed its fundamental properties, provided a logical basis for its synthesis, and demonstrated its direct application in the construction of advanced therapeutic candidates like FLT3 kinase inhibitors. For researchers and drug development professionals, a thorough understanding of such key building blocks is essential for the rational design and efficient synthesis of the next generation of medicines.

References

- Smolecule. (2023). Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate.

-

Chem-Impex. Tert-Butyl (1H-Benzo[D][2][4][8]Triazol-1-Yl)Methyl(Allyl)Carbamate. Available at:

- BLD Pharm. 264600-97-7|tert-Butyl isoxazol-3-ylcarbamate.

- PubChem. tert-Butyl 1,2-oxazol-3-ylcarbamate | C8H12N2O3.

-

IUCr Journals. (2025). tert-Butyl carbamate. Available at:

- TCI Chemicals. tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate | 160232-08-6.

- Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

-

IUCrData via ResearchGate. (2025). tert-Butyl carbamate. Available at:

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Sigma-Aldrich. 3-Amino-5-tert-butylisoxazole 97 55809-36-4.

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. Available at: [Link]

-

Ambit Biosciences. (2009). S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2,1-b][2][4]benzothiazol-2- yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-like Tyrosine Kinase-3 (FLT3) Inhibitor. Available at: [Link]

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2020). Molbank, 2020(2), M1131. Available at: [Link]

-

Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4891-903. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 264600-97-7|tert-Butyl isoxazol-3-ylcarbamate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl 1,2-oxazol-3-ylcarbamate | C8H12N2O3 | CID 21992950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate | 2098004-96-5 [smolecule.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Structural Elucidation of tert-Butyl isoxazol-3-ylcarbamate: A Technical Guide

Executive Summary

The structural validation of tert-butyl isoxazol-3-ylcarbamate requires a rigorous multi-modal approach due to the inherent regiochemical ambiguity of the isoxazole core and the dynamic rotameric behavior of the N-Boc protecting group. This guide outlines a deterministic workflow for synthesis and characterization, prioritizing the Curtius rearrangement to ensure regiochemical fidelity and utilizing 2D NMR to resolve spectral broadening.

Synthetic Genesis & Regiochemical Fidelity

The most common error in isoxazole characterization stems from ambiguous synthesis. Direct amination of 3-haloisoxazoles often yields regioisomeric mixtures. To guarantee the amino group resides at the C-3 position, we employ a Curtius Rearrangement of isoxazole-3-carboxylic acid. This pathway proceeds with strict retention of configuration, eliminating regiochemical doubt before spectral analysis begins.

Validated Synthesis Protocol

Reaction: Isoxazole-3-carboxylic acid

-

Activation: Dissolve isoxazole-3-carboxylic acid (1.0 eq) in anhydrous tert-butanol (t-BuOH).

-

Azidation: Add triethylamine (1.1 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq) at 0 °C.

-

Rearrangement: Stir at ambient temperature for 1 hour, then reflux (80–90 °C) for 4–6 hours. The intermediate acyl azide undergoes thermal decomposition to the isocyanate, which is immediately trapped by t-BuOH.

-

Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Mechanistic Logic & Flow

The following diagram illustrates the reaction pathway, highlighting the critical isocyanate intermediate that locks the nitrogen to the C-3 carbon.

Figure 1: The Curtius rearrangement pathway ensures the nitrogen functionality remains strictly at the C-3 position, preventing regioisomeric scrambling.

Spectroscopic Fingerprinting (NMR)

Nuclear Magnetic Resonance (NMR) provides the definitive proof of structure. However, N-Boc isoxazoles frequently exhibit rotameric broadening at room temperature due to restricted rotation around the carbamate C-N bond.

1H NMR Analysis (Proton)

The isoxazole ring protons (H-4 and H-5) provide a distinct coupling pattern.

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Logic |

| H-5 | 8.20 – 8.50 | Doublet (d) | Deshielded by adjacent Oxygen. | |

| H-4 | 6.70 – 6.90 | Doublet (d) | Characteristic vicinal coupling. | |

| NH | 9.00 – 10.00 | Broad Singlet | - | Exchangeable with D |

| t-Bu | 1.50 – 1.55 | Singlet (s) | - | Integration = 9H (diagnostic of Boc). |

Critical Insight: If signals appear broad or split at 25 °C, perform Variable Temperature (VT) NMR at 50 °C in DMSO-

. Coalescence of the rotamer peaks confirms the carbamate structure rather than impurities.

13C NMR & 2D Correlation

Carbon assignment requires distinguishing the isoxazole carbons (C-3, C-4, C-5) from the carbamate carbonyl.

-

C-5 (~158-160 ppm): Correlates with H-4 in HMBC.

-

Carbamate C=O (~152 ppm): Distinct from the ring carbons; no correlations to ring protons in HMBC (typically), but correlates to t-Bu protons.

-

C-3 (~150-155 ppm): The quaternary carbon attached to Nitrogen.

-

C-4 (~98-105 ppm): Significantly shielded compared to C-3 and C-5.

Elucidation Workflow

The following logic tree demonstrates how to use HSQC and HMBC to self-validate the structure.

Figure 2: NMR elucidation workflow. HMBC correlations from the distinct H-5 doublet are the "anchor" for assigning the quaternary C-3 carbon.

Mass Spectrometry & Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode (

Fragmentation Pathway (ESI-MS/MS)[1]

-

Boc Deprotection: The most labile bond is the tert-butyl ester.

-

Loss of Isobutene:

. This yields the carbamic acid intermediate. -

Decarboxylation: Subsequent loss of CO

(

-

-

Isoxazole Ring Cleavage: Under higher collision energies, the N-O bond of the isoxazole ring cleaves. This is a "fingerprint" fragmentation often resulting in the loss of fragments such as HCN or CO from the ring system.

Vibrational Spectroscopy (IR)

Infrared spectroscopy serves as a secondary confirmation of functional groups.

-

N-H Stretch: 3200–3400 cm

(Broad, medium intensity). -

Carbamate C=O: 1700–1725 cm

(Strong). Note: This must be distinguished from the weaker isoxazole ring breathing modes. -

C=N / C=C Ring Stretch: 1580–1620 cm

. -

N-O Stretch: ~900–1000 cm

(Often difficult to assign definitively but characteristic of the heterocycle).

References

-

Curtius Rearrangement Mechanism & Scope

-

Wikipedia: Curtius rearrangement. (n.d.). Retrieved from [Link]

-

-

Isoxazole Synthesis via Curtius

- NMR Characterization of Isoxazoles

-

13C NMR Chemical Shift Data

-

Mass Spectrometry Fragmentation

Sources

- 1. TCI Practical Example: Synthesis of a Carbamate Using DPPA | TCI AMERICA [tcichemicals.com]

- 2. Sci-Hub. The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry / Organic Mass Spectrometry, 1968 [sci-hub.box]

- 3. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Technical Guide: Solubility Profiling & Handling of tert-Butyl isoxazol-3-ylcarbamate

Executive Summary

tert-Butyl isoxazol-3-ylcarbamate (CAS: 264600-97-7) is a critical heterocyclic building block, frequently employed as a protected intermediate in the synthesis of bioactive isoxazole derivatives.[1] Its utility stems from the tert-butoxycarbonyl (Boc) protecting group, which modulates the reactivity of the C3-amine on the isoxazole ring.

For researchers and drug development professionals, understanding the solubility profile of this compound is non-trivial. While it exhibits the lipophilic characteristics typical of Boc-protected amines, the electron-withdrawing nature of the isoxazole ring creates a unique polarity profile. This guide provides a definitive technical analysis of its solubility, practical handling protocols, and a self-validating workflow for experimental verification.

Physicochemical Identity & Profile

Before establishing solubility protocols, one must verify the compound's identity to ensure data integrity. The Boc group significantly increases the molecular weight and lipophilicity compared to the parent 3-aminoisoxazole.

| Property | Data | Source |

| Compound Name | tert-Butyl isoxazol-3-ylcarbamate | |

| CAS Registry | 264600-97-7 | |

| Molecular Formula | C₈H₁₂N₂O₃ | |

| Molecular Weight | 184.19 g/mol | |

| Physical State | White to off-white crystalline powder | |

| Predicted LogP | ~1.3 (Lipophilic) |

Solubility Data Analysis

Solvent Compatibility Matrix

The following data synthesizes empirical observations from structural analogs (Boc-amino heterocycles) and standard organic synthesis workups.

-

Primary Solvents (High Solubility): The presence of the Boc moiety renders the molecule highly soluble in polar aprotic solvents and chlorinated hydrocarbons.

-

Secondary Solvents (Moderate Solubility): Alcohols and esters provide variable solubility, often temperature-dependent.

-

Anti-Solvents (Low Solubility): The compound is sparingly soluble in pure aqueous media due to the non-polar tert-butyl group.

Table 1: Estimated Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Application |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | Recommended for Stock Solutions (10–100 mM) |

| Polar Aprotic | DMF (Dimethylformamide) | High (>50 mg/mL) | Alternative Stock Solvent |

| Chlorinated | DCM (Dichloromethane) | High (>100 mg/mL) | Synthesis & Extraction |

| Esters | Ethyl Acetate | High (>30 mg/mL) | Purification (Flash Chromatography) |

| Alcohols | Ethanol / Methanol | Moderate (10–30 mg/mL) | Crystallization / Dilution |

| Aqueous | Water / PBS (pH 7.4) | Low (<1 mg/mL) | Not Recommended for direct dissolution |

Critical Insight: Attempting to dissolve CAS 264600-97-7 directly in aqueous buffers (PBS, TBS) will likely result in precipitation. You must prepare a concentrated stock in DMSO first, then dilute into the aqueous medium, keeping the final DMSO concentration <1% (v/v) to avoid biological artifacts.

Experimental Methodologies

As a scientist, you should never rely solely on literature values for critical assays. Below are the self-validating protocols to determine exact solubility limits in your specific media.

Protocol A: Kinetic Solubility Determination (HPLC-Based)

Best for: Determining the maximum concentration usable in a biological assay.

Reagents:

-

DMSO (anhydrous)

-

PBS (Phosphate Buffered Saline, pH 7.4)

-

Internal Standard (e.g., Caffeine or Warfarin)

Workflow:

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Add the stock solution to PBS in a 96-well plate to reach target concentrations (e.g., 1, 10, 50, 100 µM). Ensure final DMSO is constant (e.g., 1%).

-

Incubation: Shake for 24 hours at room temperature (25°C).

-

Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Inject filtrate into HPLC-UV or LC-MS.

-

Calculation: Compare the peak area of the filtrate against a standard curve prepared in 100% DMSO (where solubility is guaranteed).

Protocol B: Visual Equilibrium Solubility (Gravimetric)

Best for: Synthesis planning and stock solution preparation.

-

Weigh 10 mg of compound into a clear glass vial.

-

Add solvent (e.g., Ethanol) in 100 µL increments.

-

Vortex for 1 minute after each addition.

-

Record the volume required for complete dissolution (clear solution, no particulates).

-

Calculation:

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for selecting the correct solvent system based on your application (Assay vs. Synthesis).

Caption: Decision matrix for solvent selection. Blue diamond represents the primary decision node; Green indicates successful aqueous formulation; Red indicates synthesis pathways.

Stability & Handling Guidelines

To maintain the integrity of your solubility data, strict adherence to handling protocols is required.

-

Moisture Sensitivity: The carbamate linkage is generally stable, but the isoxazole ring can be sensitive to strong acids or bases. Store the solid in a desiccator.

-

Stock Storage:

-

Dissolve in anhydrous DMSO.

-

Aliquot into single-use vials to avoid freeze-thaw cycles.

-

Store at -20°C. Stability is typically >6 months under these conditions.[4]

-

-

Safety:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21992950, tert-Butyl 1,2-oxazol-3-ylcarbamate. Retrieved October 26, 2025 from [Link]

Sources

"tert-Butyl isoxazol-3-ylcarbamate" literature review

An In-depth Technical Guide to a Key Heterocyclic Building Block: tert-Butyl isoxazol-3-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl isoxazol-3-ylcarbamate, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. While seemingly a simple intermediate, this compound serves as a crucial precursor for a range of complex, biologically active molecules, most notably as a key structural component in advanced kinase inhibitors. This document elucidates the logical synthesis, detailed characterization, and critical applications of this compound, grounding its importance in the context of modern pharmaceutical research. We will explore not just the "how" of its synthesis and use, but the fundamental "why" behind the methodological choices, offering field-proven insights into its strategic value in drug discovery pipelines.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable feature in pharmacologically active agents.[3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5]

Within this important class of compounds, tert-butyl isoxazol-3-ylcarbamate (also known as 3-(Boc-amino)isoxazole) emerges as a particularly valuable synthetic intermediate. The molecule combines the stable isoxazole core with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. The Boc group is a robust, yet readily cleavable, protecting group, which allows for the strategic unmasking of the amine functionality at a desired point in a multi-step synthesis.[6] This feature is paramount in the construction of complex molecules, preventing unwanted side reactions and enabling precise molecular elaboration.

The primary driver for the heightened interest in this specific building block is its incorporation into highly potent and selective kinase inhibitors, such as Quizartinib (AC220), a powerful FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML).[7][8] The 3-aminoisoxazole moiety plays a critical role in the pharmacophore, often acting as a hinge-binding motif in the ATP-binding pocket of the target kinase. This guide will therefore detail the synthesis and properties of this key intermediate, providing the foundational knowledge required for its effective utilization in research and development.

Synthesis and Mechanism: A Logic-Driven Approach

The most direct and industrially scalable synthesis of tert-butyl isoxazol-3-ylcarbamate involves the protection of the commercially available precursor, 3-aminoisoxazole. The causality behind this approach is clear: it is a high-yielding, single-step transformation that leverages well-understood and reliable chemistry.

The core of the reaction is the nucleophilic attack of the amino group of 3-aminoisoxazole on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction.

Representative Experimental Protocol: Boc-Protection of 3-Aminoisoxazole

This protocol is a self-validating system based on established procedures for amine protection.[6] The choice of solvent, base, and stoichiometry is critical for ensuring high yield and purity.

-

Materials:

-

3-Aminoisoxazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-aminoisoxazole (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Causality: Anhydrous conditions prevent the hydrolysis of Boc₂O, which would reduce yield. DCM is an excellent choice due to its inertness and ability to dissolve both the starting material and the reagent.

-

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Causality: A slight excess of the base ensures complete deprotonation of the amine and neutralizes any trace acids.

-

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Causality: A small excess of Boc₂O ensures the reaction goes to completion. Dropwise addition helps control any potential exotherm.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-aminoisoxazole spot is consumed.

-

Work-up:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic byproducts) and brine (to remove residual water).

-

Causality: The aqueous washes are critical for removing the base, unreacted reagents, and water-soluble byproducts, which is essential for obtaining a pure product.

-

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often a solid that can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel if necessary.

-

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(1,2-oxazol-3-yl)carbamate | [3] |

| CAS Number | 264600-97-7 | [3] |

| Molecular Formula | C₈H₁₂N₂O₃ | [3] |

| Molecular Weight | 184.19 g/mol | [3] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Purity | >95% (Typical for commercial samples) | [9] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data | Rationale and Key Features |

| ¹H NMR | δ (ppm) in CDCl₃: ~8.4 (d, 1H, J ≈ 1.8 Hz, H5)~6.7 (d, 1H, J ≈ 1.8 Hz, H4)~7.5 (br s, 1H, NH)~1.5 (s, 9H, C(CH₃)₃) | The isoxazole protons H4 and H5 are expected to be doublets with a small coupling constant. The NH proton is typically a broad singlet. The tert-butyl group gives a characteristic sharp singlet integrating to 9 protons around 1.5 ppm.[12] |

| ¹³C NMR | δ (ppm) in CDCl₃: ~160.0 (C3)~152.0 (C=O, carbamate)~140.0 (C5)~98.0 (C4)~82.0 (C(CH₃)₃)~28.0 (C(CH₃)₃) | The C=O of the Boc group is expected around 152 ppm. The quaternary carbon of the tert-butyl group appears around 82 ppm, with the methyl carbons around 28 ppm. The isoxazole ring carbons will have distinct chemical shifts. |

| FT-IR | ν (cm⁻¹): ~3300-3150 (N-H stretch)~1725-1700 (C=O stretch, carbamate)~1530-1500 (N-H bend)~1160-1140 (C-O stretch) | The most prominent peaks will be the N-H stretch and the strong carbonyl (C=O) absorption of the carbamate group.[11] |

| MS (ESI+) | m/z : 185.09 [M+H]⁺, 207.07 [M+Na]⁺ | Electrospray ionization in positive mode will readily show the protonated molecule and the sodium adduct. |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of tert-butyl isoxazol-3-ylcarbamate lies in its role as a strategic building block.[13] After synthesis, the Boc group can be cleanly removed under acidic conditions to reveal the 3-aminoisoxazole nucleophile, which is then used in subsequent coupling reactions to build the final drug molecule.

Its most notable application is in the synthesis of Quizartinib (AC220), where the deprotected 3-aminoisoxazole is reacted with a suitable electrophile to form a urea linkage, a common structural motif in kinase inhibitors.[7][14]

Structure-Activity Relationship (SAR) Context

In many kinase inhibitors, the 3-aminoisoxazole core acts as a "hinge binder." The nitrogen atoms of the isoxazole ring and the exocyclic amine can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. The Boc-protected intermediate allows chemists to build the rest of the molecule, which targets other regions of the binding pocket for potency and selectivity, before revealing the crucial hinge-binding amine at a late stage.

Conclusion

tert-Butyl isoxazol-3-ylcarbamate is more than a simple chemical; it is an enabling tool in the field of medicinal chemistry. Its straightforward and logical synthesis, coupled with the reliable chemistry of the Boc protecting group, provides an efficient pathway to the valuable 3-aminoisoxazole scaffold. Its central role in the construction of potent kinase inhibitors like Quizartinib underscores its importance and guarantees its continued relevance as a high-value building block for the development of next-generation therapeutics. This guide provides the essential technical and theoretical foundation for researchers to confidently synthesize, characterize, and strategically deploy this compound in their drug discovery programs.

References

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024-01-30). MDPI. Available from: [Link]

-

A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles. (2025-08-10). ResearchGate. Available from: [Link]

- Method of producing 3-amino-5-/tertiary butyl/-isoxazole. (n.d.). Google Patents.

-

tert-Butyl carbamate. (2025-05-02). IUCr Journals. Available from: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Available from: [Link]

-

tert-Butyl 1,2-oxazol-3-ylcarbamate | C8H12N2O3 | CID 21992950. (n.d.). PubChem. Available from: [Link]

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009-12-10). PubMed. Available from: [Link]

-

A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017-06-25). Available from: [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (n.d.). PMC - NIH. Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2025-08-07). ResearchGate. Available from: [Link]

- Supporting Information: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, - AWS. (n.d.). Available from: https://s3-us-west-2.amazonaws.com/gsc-chem-live/s1/2012/12/18/10_1021_jm9007533_si_001.pdf

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024-01-28). ResearchGate. Available from: [Link]

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025-03-17). PMC - NIH. Available from: [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences. Available from: [Link]

-

A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidimetics. (2016-03-01). RSC Publishing. Available from: [Link]

-

Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. (n.d.). Beilstein Journals. Available from: [Link]

-

Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. (2015-08-01). PubMed. Available from: [Link]

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. (n.d.). Organic Syntheses Procedure. Available from: [Link]

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof - Google Patents [patents.google.com]

- 8. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate | 1936628-40-8 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. sciarena.com [sciarena.com]

- 14. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthon: The Rise of tert-Butyl Isoxazol-3-ylcarbamate in Next-Gen Antibiotics

[1]

Executive Summary: The "Silent" Linchpin

In the high-stakes arena of antimicrobial resistance (AMR), tert-butyl isoxazol-3-ylcarbamate (CAS 1112968-42-9) has emerged not merely as a reagent, but as a strategic "linchpin" intermediate.[1] While the isoxazole ring itself is a classic pharmacophore—found in sulfonamides and COX-2 inhibitors—the tert-butyl carbamate (Boc) protected form represents a critical evolution in synthetic methodology.[1]

This guide details the technical genesis of this compound, its pivotal role in overcoming the myelosuppression toxicity associated with first-generation oxazolidinones (e.g., Linezolid), and the specific protocols that established it as a standard building block in modern medicinal chemistry.[1]

Chemical Identity & Structural Properties

The compound consists of a 3-aminoisoxazole core protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is not trivial; it modulates the nucleophilicity of the amine and stabilizes the otherwise labile isoxazole ring against ring-opening under basic conditions.[1]

| Property | Specification |

| IUPAC Name | tert-butyl isoxazol-3-ylcarbamate |

| Molecular Formula | C₈H₁₂N₂O₃ |

| Molecular Weight | 184.19 g/mol |

| Appearance | White to off-white crystalline solid |

| pKa (NH) | ~10.5 (estimated) |

| Solubility | Soluble in DMF, DMSO, DCM; sparingly soluble in water |

| Key Reactivity | Deprotonation of N-H allows regioselective alkylation |

Historical Genesis: The Oxazolidinone Pivot

The history of tert-butyl isoxazol-3-ylcarbamate is inextricably linked to the optimization of the oxazolidinone class of antibiotics.[1]

The Problem: Linezolid Toxicity

Following the approval of Linezolid (Zyvox) in 2000, researchers identified a significant liability: myelosuppression (bone marrow toxicity) linked to the morpholine ring's interaction with human mitochondrial ribosomes.[1]

The Solution: The Isoxazole Bioisostere

Medicinal chemists at companies like MicuRx and Dong-A Pharmaceuticals hypothesized that replacing the morpholine ring with a heteroaryl moiety could retain antibacterial potency while reducing mitochondrial affinity.[1] The isoxazole ring was identified as a prime candidate.[1][2][3]

However, introducing a 3-aminoisoxazole moiety presented synthetic challenges:

-

Poor Nucleophilicity: The amine at the 3-position is electron-deficient.[1]

-

Regioselectivity: Alkylation of the free amine often results in mixtures (N-alkylation vs. ring nitrogen alkylation).[1]

-

Stability: Free 3-aminoisoxazoles can degrade via N-O bond cleavage.[1]

The "Discovery" Moment (c. 2001-2006)

The "discovery" of tert-butyl isoxazol-3-ylcarbamate was not a singular isolation event but a process innovation .[1] Early patents (e.g., WO2001040222, WO2006038100) reveal the shift toward using the Boc-protected form.[1] By deprotonating the carbamate (using NaH or KOtBu), chemists generated a potent, directed nucleophile that could react cleanly with chiral epoxides or mesylates to form the drug core.[1]

This methodology was instrumental in the synthesis of Contezolid (MRX-I) , a next-generation antibiotic designed to treat multidrug-resistant Gram-positive infections without the severe side effects of its predecessors.[1]

Synthetic Pathways & Logic

The preparation of this building block generally follows two primary routes, driven by scale and safety considerations.

Pathway A: Direct Protection (Lab Scale)

The most direct route involves the reaction of commercially available 3-aminoisoxazole with di-tert-butyl dicarbonate (Boc₂O).[1]

Pathway B: Curtius Rearrangement (Process Scale)

For large-scale manufacturing, the route often begins with isoxazole-3-carboxylic acid.[1]

-

Activation: Acid is converted to the acyl azide (using DPPA or mixed anhydride/NaN₃).[1]

-

Rearrangement: Thermal Curtius rearrangement yields the isocyanate.[1]

-

Trapping: The isocyanate is trapped in situ with tert-butanol to yield the carbamate.[1]

-

Logic: Avoids handling unstable free amines; utilizes cheaper starting materials; scalable.[1]

Visualization: Synthetic Logic Flow

Caption: Figure 1. Convergent synthetic pathways for the production of tert-Butyl isoxazol-3-ylcarbamate.

Experimental Protocols

Note: These protocols are synthesized from patent literature and standard organic chemistry practices. All reactions must be performed in a fume hood.

Protocol A: Synthesis of the Building Block (Direct Method)

Objective: Preparation of tert-butyl isoxazol-3-ylcarbamate from 3-aminoisoxazole.[1][4]

-

Setup: Charge a round-bottom flask with 3-aminoisoxazole (1.0 eq) and anhydrous pyridine (5-10 volumes).

-

Addition: Cool to 0°C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Add catalytic DMAP (0.1 eq).[1]

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS (disappearance of amine).

-

Workup: Dilute with EtOAc. Wash effectively with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine.[1]

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from hexanes/EtOAc if necessary.

Protocol B: Drug Assembly (The "MicuRx" Coupling)

Objective: Coupling the carbamate with a mesylate/epoxide intermediate (e.g., for Contezolid synthesis).[1]

-

Deprotonation: Dissolve tert-butyl isoxazol-3-ylcarbamate (1.0 eq) in anhydrous DMF. Cool to 0°C.[1]

-

Base Addition: Add Potassium tert-butoxide (KOtBu) or NaH (1.2 eq).[1] Stir for 30 mins. Observation: Gas evolution (if NaH) and color change indicate anion formation.[1]

-

Coupling: Add the electrophile (e.g., (5R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one mesylate) dissolved in DMF.

-

Heating: Heat to 35–50°C for 2–4 hours.

-

Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc.[1][5][6]

-

Outcome: This yields the N-alkylated, Boc-protected intermediate. The Boc group is subsequently removed (e.g., TFA/DCM) to reveal the secondary amine or left in place if it is part of the final structure logic.[1]

Mechanistic Role in Drug Design

The utility of tert-butyl isoxazol-3-ylcarbamate extends beyond simple synthesis.[1] It enables a "Plug-and-Play" approach to SAR (Structure-Activity Relationship) studies.[1]

Mechanism of Action (Antibiotics)

In the final drug (e.g., Contezolid), the isoxazole ring forms critical hydrogen bonds with the ribosomal RNA at the peptidyl transferase center.[1] The specific geometry of the 3-linked isoxazole (facilitated by this building block) optimizes this binding while minimizing the overlap with human mitochondrial ribosomes, thereby improving the safety profile.[1]

Visualization: The Drug Design Cycle

Caption: Figure 2. The critical role of the carbamate synthon in the evolution of oxazolidinone antibiotics.

Safety & Stability

-

Thermal Stability: While the Boc group adds stability, isoxazoles can undergo ring cleavage at high temperatures or under strong reducing conditions.[1] Avoid temperatures >100°C during processing unless validated.

-

Handling: The carbamate is generally stable as a solid.[1] Store in a cool, dry place.

-

Hazards: Treat as a potential irritant.[1] The reagents used in its synthesis (Boc₂O, pyridine, NaH) carry their own standard hazards (flammability, corrosivity).[1]

References

-

MicuRx Pharmaceuticals. (2014).[1][6] Synthesis of Oxazolidinone Antibiotics. New Drug Approvals.[1] Retrieved from [Link]

-

Gordeev, M. F., et al. (2006).[1] Oxazolidinone derivatives as antimicrobials. World Intellectual Property Organization, WO2006038100A1.[1] Retrieved from [1]

-

Barbachyn, M. R., & Ford, C. W. (2003).[1] Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition. (Contextual grounding for oxazolidinone evolution).

-

Carpino, L. A. (1957).[1] Oxidative reactions of hydrazines.[1] IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society.[1] (Foundational reference for Boc chemistry).

-

SciFinder / CAS Common Chemistry. (n.d.).[1] CAS Registry Number 1112968-42-9.[1][5] Retrieved from [Link]

Sources

- 1. WO2006038100A1 - Oxazolidinone derivatives as antimicrobials - Google Patents [patents.google.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Stability and storage conditions for "tert-Butyl isoxazol-3-ylcarbamate".

Technical Monograph: Stability and Storage Architecture for tert-Butyl isoxazol-3-ylcarbamate

Document Control:

-

Subject: tert-Butyl isoxazol-3-ylcarbamate (CAS 264600-97-7)[1][2][3]

-

Role: Senior Application Scientist

-

Scope: Physicochemical Stability, Degradation Mechanisms, and Storage Protocols

Executive Summary

This technical guide defines the stability profile and storage requirements for tert-Butyl isoxazol-3-ylcarbamate (also known as tert-butyl N-(1,2-oxazol-3-yl)carbamate).[2][3] As a key intermediate in medicinal chemistry—particularly for FLT3 kinase inhibitors and antimicrobial isoxazole scaffolds—the integrity of this reagent is critical for reproducible synthesis.

While the tert-butoxycarbonyl (Boc) group provides steric and electronic stabilization to the 3-aminoisoxazole core, the compound exhibits specific sensitivities to protic acids, thermal stress, and moisture .[2][3] This guide outlines a self-validating storage protocol designed to mitigate spontaneous decarboxylation and hydrolytic cleavage.[2][3]

Physicochemical Identity

| Parameter | Specification |

| CAS Registry Number | 264600-97-7 |

| IUPAC Name | tert-butyl N-(1,2-oxazol-3-yl)carbamate |

| Molecular Formula | C₈H₁₂N₂O₃ |

| Molecular Weight | 184.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol.[2][3] Sparingly soluble in water.[2][3] |

| Melting Point | N/A (Solid state; decomposition often precedes melting if heated rapidly) |

Stability Mechanisms & Degradation Pathways[2][3]

To ensure integrity, one must understand the causality of degradation. The molecule contains two pharmacophores with distinct reactivities: the acid-labile carbamate and the isoxazole ring .[2][3]

Acid-Catalyzed Hydrolysis (Primary Threat)

The Boc group is designed to be acid-labile.[2][3] Exposure to trace acids (even atmospheric CO₂ and moisture forming carbonic acid over long periods) or acidic solvents can trigger the cleavage mechanism.[2][3]

-

Mechanism: Protonation of the carbamate carbonyl oxygen

Collapse of the tert-butyl cation -

Consequence: Formation of the free amine, 3-aminoisoxazole .[3]

-

Critical Note: Free 3-aminoisoxazole is significantly less stable than its Boc-protected counterpart and is prone to oxidative darkening and complex tautomeric rearrangements.[2][3]

Thermal Instability

While Boc groups are generally stable up to ~100°C, the specific electronic environment of the isoxazole ring (electron-withdrawing) can lower the activation energy for thermal elimination.[2][3]

-

Risk: Spontaneous isobutylene elimination can occur during prolonged storage at ambient temperatures (>25°C), leading to pressure buildup in sealed vials.[2][3]

Isoxazole Ring Sensitivity

The isoxazole ring is stable to mild acids but sensitive to strong bases (which can cause ring opening to form nitriles) and reductive conditions (cleavage of the N-O bond).[2][3]

Experimental Protocol: Storage & Handling

This protocol is designed as a self-validating system .[2][3] If the protocol is followed, the compound remains within specification; if a deviation occurs, visual or analytical markers will immediately flag the issue.

Storage Conditions

-

Temperature: Refrigerate at 2–8°C . (Long-term storage at -20°C is acceptable but usually unnecessary if kept dry).[2][3]

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[2][3] Oxygen is not the primary threat, but moisture is.

-

Container: Amber glass vial with a PTFE-lined screw cap.[2][3] Parafilm sealing is recommended to prevent moisture ingress.[2][3]

-

Desiccation: Store the vial inside a secondary container (desiccator or jar) containing active desiccant (e.g., silica gel or Drierite).[2][3]

Handling & Safety (PPE)

-

Hazards: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[2][3][4]

-

PPE: Nitrile gloves, safety glasses with side shields, and lab coat. Handle in a fume hood to avoid inhalation of dust.[3]

Quality Control (QC) Validation

Before using the reagent in critical steps (e.g., Suzuki couplings or amide bond formations), validate purity:

-

Visual Check: The solid should be white/off-white.[2][3] Yellow/Orange discoloration indicates decomposition (likely free amine oxidation).[2][3]

-

NMR Validation:

-

TLC: Run in Hexane:EtOAc (3:1). The free amine will be significantly more polar (lower R_f) than the Boc-protected carbamate.[2][3]

Visualization: Degradation & Logic Flow

Diagram 1: Degradation Pathways

This diagram illustrates the chemical fate of the compound under stress, highlighting why moisture and heat must be avoided.

Caption: Figure 1. Chemoselective degradation pathways showing acid-mediated hydrolysis and thermal elimination risks.

Diagram 2: Storage & QC Decision Tree

A logical workflow for researchers to determine usability of stored stock.

Caption: Figure 2. Self-validating Quality Control (QC) workflow for assessing reagent integrity prior to synthesis.

References

-

National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 21992950, tert-Butyl N-(1,2-oxazol-3-yl)carbamate. Retrieved from [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006).[3] Greene's Protective Groups in Organic Synthesis (4th ed.).[2][3] Wiley-Interscience.[2][3][5] (General reference for Boc stability and cleavage mechanisms).

-

Chao, Q., et al. (2009).[3][6] Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220). Journal of Medicinal Chemistry, 52(23), 7808–7816.[2][6] (Context for isoxazole carbamate utility). Retrieved from [Link]

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. Buy Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate | 2098004-96-5 [smolecule.com]

- 3. tert-Butyl 1,2-oxazol-3-ylcarbamate | C8H12N2O3 | CID 21992950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl Isoxazol-3-ylcarbamate: Purity Standards & Analytical Specification Guide

[1]

Executive Summary

tert-Butyl isoxazol-3-ylcarbamate (CAS: 264600-97-7) is a pivotal pharmacophore building block used in the synthesis of antibiotics, anti-inflammatory agents, and kinase inhibitors (e.g., FLT3 inhibitors).[1][2] While commercially available, its quality varies significantly.[1]

This guide establishes a rigorous >98.0% purity standard for drug development applications. It highlights a critical safety parameter often overlooked: the strict control of the starting material, 3-aminoisoxazole , which possesses explosive thermal instability.[1] This document outlines the synthesis-impurity logic, validated analytical protocols, and stability requirements necessary to ensure downstream success.

Chemical Identity & Critical Quality Attributes (CQAs)

| Parameter | Specification |

| Chemical Name | tert-Butyl isoxazol-3-ylcarbamate |

| CAS Number | 264600-97-7 |

| Molecular Formula | C |

| Molecular Weight | 184.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.[1][2] |

| Purity Target | ≥ 98.0% (HPLC) |

| Key Impurity A | 3-Aminoisoxazole (Starting Material) - Limit: <0.1% (Safety Critical) |

| Key Impurity B | Di-Boc side product (tert-butyl N-(tert-butoxycarbonyl)-N-isoxazol-3-ylcarbamate) |

Why This Standard Exists (The "Why")

In drug discovery, the isoxazole ring is bioisosteric to pyridine and amide bonds.[1] However, the 3-amino group is weakly nucleophilic.[1] Protecting it with a Boc (tert-butyloxycarbonyl) group modulates its reactivity.[1][3]

-

Safety CQA: The precursor, 3-aminoisoxazole, contains a strained N-O bond and can decompose explosively upon heating.[1][4] Its presence in the final product poses a safety risk during scale-up and must be quantifiably minimized.[1]

-

Process CQA: Residual di-Boc species (formed by over-acylation) reduce atom economy in subsequent steps and complicate purification.[1]

Synthesis Logic & Impurity Profiling

Understanding the synthesis is the only way to predict and control impurities. The standard route involves the reaction of 3-aminoisoxazole with Di-tert-butyl dicarbonate (Boc

Diagram 1: Synthesis Pathway & Impurity Genesis

This diagram maps the formation of the desired product alongside critical impurities (Impurity A & B) and degradation pathways.[1]

Figure 1: Synthesis pathway highlighting the origin of safety-critical Impurity A and process Impurity B.

Analytical Protocols (The "How")

To ensure the >98% standard, a multi-modal analytical approach is required. A single HPLC trace is insufficient due to the lack of UV chromophores in some potential contaminants (like Boc-anhydride residues).[1]

Protocol A: High-Performance Liquid Chromatography (HPLC)

This is the primary release method for purity and related substances.

-

Principle: Reverse-phase separation based on hydrophobicity.[1] The isoxazole ring provides UV absorption, allowing detection.

-

Instrumentation: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

Method Parameters:

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid (or 0.05% TFA) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 254 nm (Isoxazole max) and 210 nm (Amide bond) |

| Injection Vol | 5-10 µL |

| Run Time | 20 minutes |

Gradient Profile:

-

0-2 min: 5% B (Isocratic hold for polar impurities like 3-aminoisoxazole).[1]

-

2-12 min: 5% → 95% B (Linear gradient).

-

12-15 min: 95% B (Wash).

-

15-15.1 min: 95% → 5% B.

-

15.1-20 min: 5% B (Re-equilibration).

Acceptance Criteria:

-

Main Peak Retention Time (RT): ~8-9 min (system dependent).[1]

-

Impurity A (3-amino): RT ~2-3 min (must be <0.1% area).[1]

-

Impurity B (Di-Boc): RT ~13-14 min (elutes later due to high lipophilicity).[1]

Protocol B: 1H-NMR Spectroscopy

Used for identity verification and residual solvent analysis.[1]

-

Solvent: DMSO-d6 or CDCl

.[1] -

Key Diagnostic Signals (CDCl

): -

Integration Check: The ratio of t-Butyl (9H) to Ring Protons (1H each) must be exactly 9:1:1. Deviations suggest Di-Boc impurities.[1]

Diagram 2: Analytical Decision Matrix

This workflow guides the researcher in selecting the correct validation steps based on the material's source.

Figure 2: Analytical workflow emphasizing the safety check for residual starting material.

Stability & Handling Guidelines

Isoxazoles are generally stable, but the carbamate linkage introduces susceptibility to hydrolysis and thermal degradation.

-

Thermal Stability:

-

Do not heat above 60°C for prolonged periods. The N-O bond in the isoxazole ring is thermally labile.

-

Storage: Store at 2-8°C (Refrigerated).

-

-

Hydrolytic Stability:

-

Safety Protocol:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21992950, tert-Butyl 1,2-oxazol-3-ylcarbamate. Retrieved from [Link]

-

Pistoia Alliance Chemical Safety Library (2018). Safety Data for 3-Aminoisoxazole (CSL00142). (Documenting explosive decomposition of the starting material). Retrieved from [Link]

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.[1] Journal of Medicinal Chemistry, 52(23), 7808-16.[1][5] (Demonstrates application of isoxazole carbamates in drug design). Retrieved from [Link]

Sources

- 1. Buy Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate | 2098004-96-5 [smolecule.com]

- 2. tert-Butyl 1,2-oxazol-3-ylcarbamate | C8H12N2O3 | CID 21992950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Isoxazolamine | C3H4N2O | CID 1810216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic chemical reactions of isoxazole carbamates.

An In-Depth Technical Guide to the Core Chemical Reactions of Isoxazole Carbamates

Abstract

The isoxazole carbamate scaffold represents a confluence of two moieties of profound importance in medicinal chemistry and synthetic organic chemistry. The isoxazole ring, an aromatic five-membered heterocycle, imparts unique electronic properties and metabolic handles, while the carbamate functional group serves as a versatile linker and a key pharmacophoric element.[1][2] This guide provides an in-depth exploration of the fundamental chemical reactions of isoxazole carbamates, intended for researchers, scientists, and professionals in drug development. We will dissect the synthesis of this scaffold, the reactivity inherent to the carbamate group, and the diverse transformations of the isoxazole ring itself. This analysis is grounded in mechanistic principles and supported by actionable experimental protocols, offering a comprehensive resource for leveraging this privileged structural motif.

The Isoxazole Carbamate Scaffold: A Structural and Electronic Overview

The isoxazole carbamate core consists of an isoxazole ring attached to a carbamate functionality, typically through the carbamate's oxygen atom. This arrangement creates a unique electronic interplay. The isoxazole ring is electron-deficient, which influences its stability and reactivity, particularly towards nucleophilic attack and ring-opening reactions.[3] The carbamate group, formally an ester of carbamic acid, is susceptible to nucleophilic acyl substitution at its carbonyl carbon. The isoxazoloxy group acts as a leaving group in these transformations, its stability being a key determinant of reactivity. The presence of this scaffold in numerous bioactive molecules, ranging from acetylcholinesterase inhibitors to potential anticancer agents, underscores its significance in modern drug discovery.[4][5][6]

Synthesis of Isoxazole Carbamates: Strategic Considerations

The construction of isoxazole carbamates can be approached through two primary retrosynthetic disconnections: formation of the carbamate on a pre-existing isoxazole, or construction of the isoxazole ring on a carbamate-containing precursor. The former is more common and often more practical.

Primary Synthetic Route: Carbamoylation of Isoxazol-3-ols